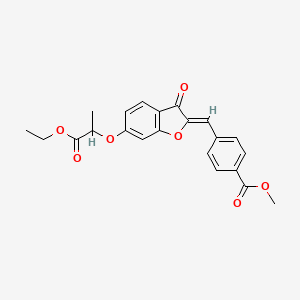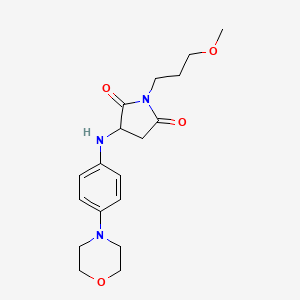
1-(3-Methoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMD belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Insecticidal Activity
1-(3-Methoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, as part of the pyrrolidine-2,5-dione class, is closely related to compounds studied for their insecticidal activity. For instance, related pyridine derivatives have been synthesized and tested against cowpea aphids, with some showing significant insecticidal properties (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Biodegradable Polymer Research
These compounds are also explored in the synthesis of biodegradable polyesteramides with pendant functional groups. Such research aims to develop materials with specific properties, useful in various scientific and industrial applications (Veld, Dijkstra, & Feijen, 1992).
Medicinal Chemistry
In medicinal chemistry, similar compounds have been synthesized for potential use as antibacterial agents. For example, triazinobenzothiazole derivatives, including those with morpholine and pyrrolidine substitutions, have been synthesized and evaluated for their antibacterial activities (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).
Photoluminescent Materials
The broader class of pyrrolidine-2,5-dione derivatives has also found applications in the synthesis of photoluminescent materials, such as conjugated polymers with potential electronic applications (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-10-2-7-21-17(22)13-16(18(21)23)19-14-3-5-15(6-4-14)20-8-11-25-12-9-20/h3-6,16,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRPXJFMBDDJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

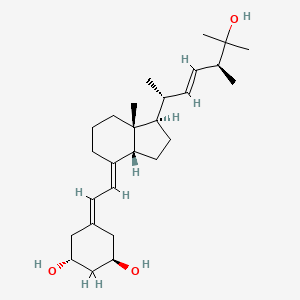
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)
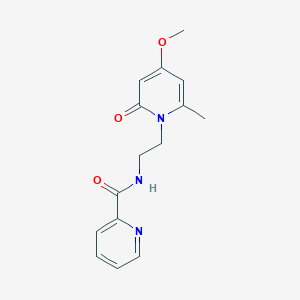
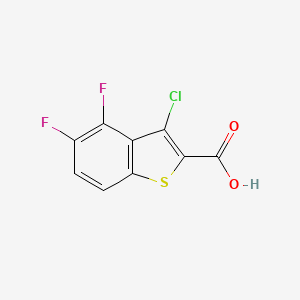
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)

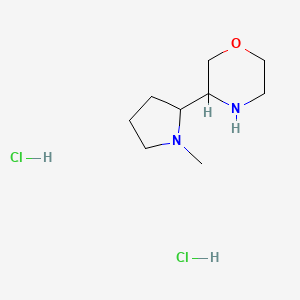
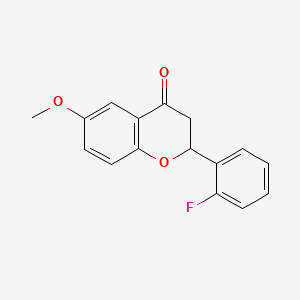
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)
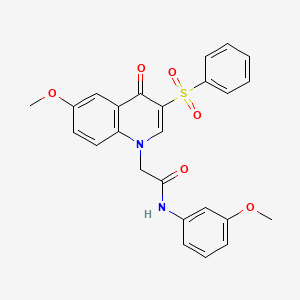
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

